REACTION_CXSMILES
|
[CH:1]12[CH2:6][CH:5]1[CH2:4][CH2:3][C:2]2=O.[C:8](OCC)(=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10].CC([O-])(C)C.[K+].Cl.[NH2:25][NH2:26].Cl.C(O)(C(F)(F)F)=O>CCO.C1COCC1.O.CC#N>[CH2:12]([O:11][C:9]([C:8]1[C:3]2[CH2:4][CH:5]3[CH2:6][CH:1]3[C:2]=2[NH:25][N:26]=1)=[O:10])[CH3:13] |f:2.3,4.5|
|
Name
|
|
Quantity
|
9.24 g
|
Type
|
reactant
|
Smiles
|
C12C(CCC2C1)=O
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting solid was diluted with EtOAc (500 mL) and H2O (500 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back-extracted with EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude oil that
|
Type
|
CUSTOM
|
Details
|
The title compound was used directly in the next reaction (aminolysis) without further purification
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C=2CC3C(C2NN1)C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |